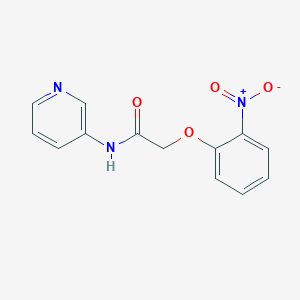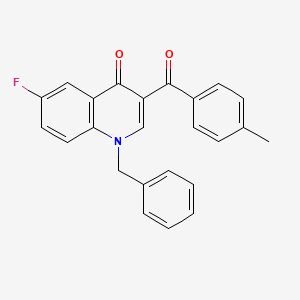
1-benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4(1H)-one, also known as BFQ, is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. BFQ has been extensively studied for its potential applications in cancer therapy and other diseases related to DNA damage.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Crystal Structure Analysis : The synthesis and structural characterization of quinoxaline derivatives, including 1-benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4(1H)-one, involve various techniques such as single crystal X-ray diffraction and DFT calculations. These compounds are significant for pharmaceutical and industrial applications (Abad et al., 2021).
Pharmaceutical Research
Antagonist and Agonist Properties : Research indicates that certain quinoxaline derivatives act as antagonists and agonists through the GABAA/benzodiazepine receptor, highlighting their potential in neurological and psychiatric medication development (Tenbrink et al., 1994).
Antimicrobial Activity : Some novel 3,4,5-trisubstituted triazole derivatives bearing a quinoline ring have been synthesized and evaluated for antimicrobial activity, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Yurttaş et al., 2020).
Catalysis and Material Science
- Catalytic Applications : In material science, quinoline derivatives are used in the preparation of ruthenium catalysts for ketone reduction, signifying their importance in chemical synthesis and industrial processes (Facchetti et al., 2016).
Antitumor and Anticancer Research
Antitumor Properties : Research on fluorinated benzothiazoles, closely related to quinoline derivatives, has shown potent in vitro cytotoxicity in specific human cell lines, indicating their potential in cancer treatment (Hutchinson et al., 2001).
Anticancer Activity of Silver Complexes : Silver(I)-N-heterocyclic carbene complexes containing quinolin-8-yl groups have been synthesized and show promising anticancer activity in vitro, suggesting their application in oncology (Luo et al., 2021).
Other Applications
Photochromic Properties : Some quinolin-4(1H)-ones exhibit photochromic properties under anaerobic conditions, which could be useful in developing new materials for optical devices (Larina et al., 2010).
Fluorescent Probes Development : Derivatives of 2-phenylbenzo[g]quinoxaline have been explored as viscosity-sensitive fluorescent probes, which can be applied in biological and chemical sensing technologies (Wang et al., 2009).
Propriétés
IUPAC Name |
1-benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO2/c1-16-7-9-18(10-8-16)23(27)21-15-26(14-17-5-3-2-4-6-17)22-12-11-19(25)13-20(22)24(21)28/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHSHGCLBPMPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


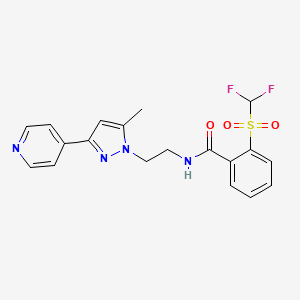
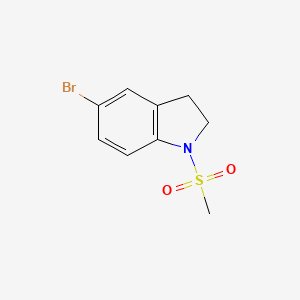
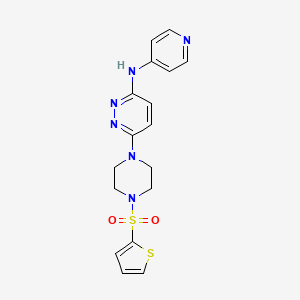
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2979953.png)
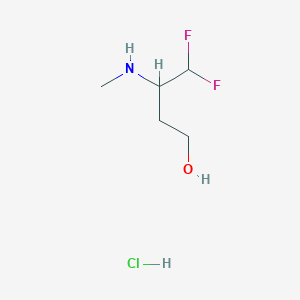
![1-benzyl-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2979956.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979957.png)
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride](/img/structure/B2979958.png)
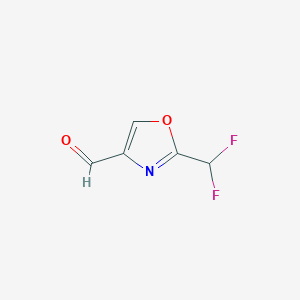
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2979961.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979962.png)
